molecular formula C15H16N2O B5650319 N-ethyl-N-(pyridin-4-ylmethyl)benzamide

N-ethyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5650319
M. Wt: 240.30 g/mol
InChI Key: UBDBCSHYTVYMFN-UHFFFAOYSA-N
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Description

N-Ethyl-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with a carbonyl group. The nitrogen atom of the amide bond is further functionalized with an ethyl group and a pyridin-4-ylmethyl moiety. This structure combines aromatic, amide, and pyridine components, which influence its physicochemical and biological properties. Potential applications may include roles in medicinal chemistry, given the prevalence of benzamide derivatives as neuroleptics (e.g., amisulpride, tiapride) and enzyme inhibitors .

Properties

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(12-13-8-10-16-11-9-13)15(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDBCSHYTVYMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of N-ethylbenzamide with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic aromatic substitution, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the pyridin-4-ylmethyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-ethyl-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Reference Benzamide Substituents N-Substituents Molecular Formula Notable Properties/Applications
N-Ethyl-N-(pyridin-4-ylmethyl)benzamide None Ethyl, Pyridin-4-ylmethyl C₁₅H₁₇N₂O Hypothetical: Balance of lipophilicity and solubility
Compound 16 4-Methoxy, 3-((4-fluorobenzyl)oxy) Pyridin-4-ylmethyl C₂₉H₂₅F₃N₂O₃ GLUT4-selective antagonist; HRMS-validated
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate 4-Methoxy, 3-CF₃ Pyridin-4-ylmethyl C₁₅H₁₃F₃N₂O₂·H₂O Crystal packing via N–H⋯O, C–H⋯F, and π-π interactions
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-benzamide (215l) None Ethyl, 2-(1H-indol-3-yl)-propyl C₂₀H₂₄N₂O₂S Synthesized via hydroformylation/indolization (85% yield)
4-(Cyclohexylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzamide (18) 4-Cyclohexylamino, 3-amino Ethyl, Pyridin-4-ylmethyl C₂₁H₂₈N₄O Ferroptosis inhibitor (10% yield)
4-(Adamantan-2-ylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzamide (20) 4-Adamantylamino, 3-amino Ethyl, Pyridin-4-ylmethyl C₂₅H₃₂N₄O Ferroptosis inhibitor (25% yield)
Key Observations:
  • Bulkier N-Substituents : Compounds with cyclohexyl or adamantyl groups () exhibit lower synthetic yields (10–25%) compared to simpler analogs, likely due to steric hindrance during amide coupling.
  • Biological Activity : Pyridin-4-ylmethyl groups are recurrent in compounds targeting specific biological pathways (e.g., GLUT4 antagonism , ferroptosis inhibition ), suggesting their role in receptor binding.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-methoxy-3-CF₃ analog forms a ladder-type network via N–H⋯O, O–H⋯O, and C–H⋯F interactions, with a dihedral angle of 74.97° between benzene and pyridine rings . In contrast, the absence of such substituents in the target compound may result in less directional packing, affecting melting points and solubility.

Analytical Characterization

  • Spectroscopy : HRMS and NMR (e.g., δ<sup>13</sup>C and δ<sup>1</sup>H in ) are standard for verifying molecular structures.
  • X-ray Crystallography : Used to resolve hydrogen-bonding patterns and confirm stereochemistry in crystalline analogs ().
  • HPLC : Applied in pharmacokinetic studies (e.g., HPAPB in ) to quantify bioavailability and metabolic stability.

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